9-Chloro-2-methylacridine

Description

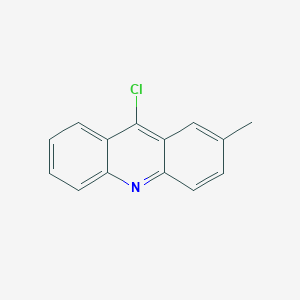

Structure

3D Structure

Properties

IUPAC Name |

9-chloro-2-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSCEBEIDYRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346783 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-09-4 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 9-Chloro-2-methylacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Chloro-2-methylacridine, a key heterocyclic compound with significant applications in medicinal chemistry. The document details its synthesis, physicochemical properties, and its pivotal role as a precursor to a range of biologically active molecules. While this compound itself is not extensively studied for its biological effects, its strategic importance lies in its facile conversion to 9-aminoacridine derivatives, which have demonstrated notable anticancer and antimicrobial properties. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to support researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Acridine Scaffold

Acridine, a nitrogen-containing heterocyclic aromatic compound, constitutes the core structure of a multitude of biologically active molecules.[1] The planar, tricyclic ring system of acridines allows them to intercalate between the base pairs of DNA, a mechanism that underpins many of their therapeutic effects, including their use as anticancer and antimicrobial agents.[2] The strategic substitution on the acridine ring system allows for the fine-tuning of these biological activities.

This compound is a crucial synthetic intermediate in the development of novel acridine-based therapeutics. The chlorine atom at the 9-position is a highly reactive leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups, most notably amino groups, to generate a library of 9-substituted acridine derivatives. The methyl group at the 2-position can also influence the electronic properties and steric interactions of the molecule, potentially modulating its biological activity and pharmacokinetic profile.

This guide will first elucidate the synthetic pathway to this compound, followed by a discussion of its known and predicted physicochemical properties. Finally, it will explore the significant biological activities of the derivatives synthesized from this important precursor.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process that begins with an Ullmann condensation to form a substituted anthranilic acid, followed by a cyclization reaction.

Step 1: Ullmann Condensation for the Synthesis of N-(4-methylphenyl)anthranilic acid

The initial step involves the copper-catalyzed coupling of o-chlorobenzoic acid and p-toluidine. This reaction, a modification of the Ullmann-Goldberg reaction, forms the crucial intermediate, N-(4-methylphenyl)anthranilic acid.[3]

Reaction Scheme:

Figure 1: Ullmann condensation to form N-(4-methylphenyl)anthranilic acid.

Causality Behind Experimental Choices:

-

Copper/Copper(I) Oxide Catalyst: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation in the Ullmann condensation.[3] Copper(I) is believed to be the active catalytic species. The use of copper oxide as a co-catalyst can enhance the reaction rate and yield.[3]

-

Sodium Acetate as Base: A base is required to deprotonate the amine and facilitate the reaction. Sodium acetate is a milder base compared to potassium carbonate, which can sometimes lead to side reactions.[3]

-

Dimethylformamide (DMF) as Solvent: DMF is a high-boiling polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.[3]

Step 2: Cyclization to this compound

The second step involves the cyclization of the N-(4-methylphenyl)anthranilic acid intermediate using phosphorus oxychloride (POCl₃). POCl₃ acts as both a dehydrating and chlorinating agent in this reaction.

Reaction Scheme:

Figure 2: Cyclization of N-(4-methylphenyl)anthranilic acid to this compound.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the acridone intermediate. Subsequently, it acts as a chlorinating agent to convert the acridone to the final 9-chloroacridine derivative. This one-pot cyclization and chlorination is an efficient method for the synthesis of 9-chloroacridines.[3]

Experimental Protocols

Synthesis of N-(4-methylphenyl)anthranilic acid

Materials:

-

o-Chlorobenzoic acid

-

p-Toluidine

-

Copper powder

-

Copper(I) oxide

-

Sodium acetate

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-chlorobenzoic acid (1 equivalent), p-toluidine (1.1 equivalents), copper powder (0.1 equivalents), copper(I) oxide (0.05 equivalents), and sodium acetate (1.2 equivalents).

-

Add DMF as the solvent and heat the mixture to 160-170 °C with constant stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure N-(4-methylphenyl)anthranilic acid.

Synthesis of this compound

Materials:

-

N-(4-methylphenyl)anthranilic acid

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate solution (saturated)

-

Chloroform

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add N-(4-methylphenyl)anthranilic acid (1 equivalent) and an excess of freshly distilled phosphorus oxychloride (approximately 5-10 equivalents).

-

Heat the mixture to reflux under a nitrogen atmosphere for 2-4 hours. The reaction mixture will turn into a clear, dark solution.

-

After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.

-

Cool the residue in an ice bath and cautiously add crushed ice to decompose any remaining POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization from a suitable solvent like ethanol or acetone.

Physicochemical Properties

While experimental data for this compound is not extensively reported in the literature, the following table summarizes its computed properties and predicted spectral data based on its structure and comparison with analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₀ClN | - |

| Molecular Weight | 227.69 g/mol | - |

| Appearance | Predicted to be a yellow solid | Analogy |

| Melting Point | Not reported in available literature | - |

| Boiling Point | Not reported in available literature | - |

| ¹H NMR (Predicted) | See discussion below | Prediction |

| ¹³C NMR (Predicted) | See discussion below | Prediction |

Predicted NMR Spectra

¹H NMR (400 MHz, CDCl₃):

-

δ 8.2-8.4 ppm (m, 2H): Aromatic protons in the deshielded region, likely corresponding to the protons at positions 4 and 5, which are peri to the nitrogen and chlorine, respectively.

-

δ 7.5-7.8 ppm (m, 4H): Other aromatic protons on the acridine core.

-

δ 7.3-7.4 ppm (m, 1H): Aromatic proton at position 1.

-

δ 2.5 ppm (s, 3H): Singlet corresponding to the methyl protons at position 2.

¹³C NMR (100 MHz, CDCl₃):

-

δ 148-150 ppm: Quaternary carbon at position 9, attached to chlorine.

-

δ 140-145 ppm: Quaternary carbons of the acridine ring.

-

δ 120-135 ppm: Aromatic CH carbons of the acridine ring.

-

δ 21.5 ppm: Methyl carbon at position 2.

Disclaimer: The NMR data presented are predicted values based on the chemical structure and known shifts for similar acridine derivatives. Experimental verification is recommended.

Reactivity and Biological Significance

The primary chemical and biological significance of this compound lies in its utility as a versatile synthetic intermediate.

Nucleophilic Substitution at the 9-Position

The chlorine atom at the 9-position of the acridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction.

This high reactivity allows for the facile introduction of a variety of nucleophiles, most importantly, amines, to synthesize a diverse range of 9-aminoacridine derivatives.

Figure 3: General scheme for the synthesis of 9-aminoacridine derivatives.

Biological Activities of 9-Aminoacridine Derivatives

While this compound itself has not been extensively evaluated for its biological properties, the 9-aminoacridine derivatives synthesized from it have shown significant potential as therapeutic agents.

-

Anticancer Activity: Many 9-aminoacridine derivatives are potent DNA intercalators. By inserting themselves between the base pairs of the DNA double helix, they can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1] Some derivatives have also been shown to inhibit topoisomerase enzymes, which are crucial for DNA topology and are common targets for cancer chemotherapy.[2] The substitution pattern on both the acridine ring and the 9-amino side chain plays a critical role in determining the DNA binding affinity and the anticancer potency.

-

Antimicrobial Activity: The ability of 9-aminoacridines to interact with DNA also confers upon them antimicrobial properties. They can inhibit bacterial DNA replication and protein synthesis. Historically, acridine derivatives have been used as antiseptics. With the rise of antibiotic resistance, there is renewed interest in developing novel acridine-based antimicrobial agents.

Table of Biological Activities of Selected 9-Aminoacridine Derivatives:

| Derivative Class | Biological Activity | Mechanism of Action | Reference(s) |

| 9-Anilinoacridines | Anticancer | DNA intercalation, Topoisomerase inhibition | [1][2] |

| Substituted 9-Aminoacridines | Anticancer | Induction of apoptosis, Cell cycle arrest | [1] |

| Novel 9-Aminoacridine Analogs | Antimicrobial | Inhibition of bacterial growth | - |

Conclusion

This compound is a strategically important heterocyclic compound whose value lies primarily in its role as a versatile synthetic precursor. The synthetic route via Ullmann condensation followed by cyclization with phosphorus oxychloride provides an efficient means to access this key intermediate. While its own physicochemical and biological properties are not extensively documented, its high reactivity at the 9-position allows for the straightforward synthesis of a wide array of 9-aminoacridine derivatives. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents, primarily through their ability to interact with DNA. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to synthesize and utilize this compound in the ongoing quest for novel and more effective therapeutic agents.

References

- Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. (2017). Arabian Journal of Chemistry, 10, S956-S963.

- Synthesis and anticancer study of 9-aminoacridine derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5068-5071.

- The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide. (2025). Benchchem.

- Bernthsen synthesis, antimicrobial activities and cytotoxicity of acridine derivatives. (2011). European Journal of Medicinal Chemistry, 46(1), 228-236.

Sources

Introduction: The Acridine Scaffold and the Significance of 9-Chloro-2-methylacridine

An In-depth Technical Guide to the Synthesis and Characterization of 9-Chloro-2-methylacridine

For Researchers, Scientists, and Drug Development Professionals

The acridine scaffold, a nitrogen-containing heterocyclic aromatic framework, is a privileged structure in medicinal chemistry.[1] Its planar tricyclic system allows for intercalation between the base pairs of DNA, a mechanism that underpins the biological activity of many acridine derivatives.[1] These compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Within this important class of molecules, 9-chloroacridines serve as critical synthetic intermediates.[1] The chlorine atom at the 9-position is a versatile leaving group, readily displaced by various nucleophiles (amines, phenols, thiols) to generate a diverse library of 9-substituted acridine derivatives. This reactivity is fundamental to the structure-activity relationship (SAR) studies that drive the development of new therapeutic agents.[3][4] this compound, the subject of this guide, is a key building block for creating targeted derivatives, where the methyl group at the 2-position can influence solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for its preparation and validation.

Part 1: Synthesis Pathway and Rationale

The synthesis of this compound is a well-established three-step process. The chosen pathway is efficient and relies on classic organic reactions, making it accessible in a standard laboratory setting. The overall workflow begins with a copper-catalyzed C-N bond formation, followed by an acid-mediated intramolecular cyclization, and concludes with a chlorination step.

Step 1: Synthesis of N-(4-methylphenyl)anthranilic acid via Ullmann Condensation

The initial step involves the formation of a C-N bond between an aryl halide and an amine. The Ullmann condensation (specifically, the Goldberg reaction variant) is the method of choice for this transformation.[5]

-

Causality of Experimental Choice: The Ullmann reaction is a robust, time-tested method for coupling aryl halides with amines, alcohols, or thiols, promoted by copper.[6][7][8] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann condensation is often cost-effective and highly efficient for this specific class of reactants, particularly on a larger scale.[5] The reaction requires high temperatures to overcome the activation energy for the C-N bond formation.[5] A base, typically potassium carbonate, is essential to neutralize the HCl formed during the reaction and to facilitate the formation of the amine anion.

Experimental Protocol:

-

To a round-bottomed flask equipped with a reflux condenser, add o-chlorobenzoic acid (1 eq), p-toluidine (1.5 eq), anhydrous potassium carbonate (1.1 eq), and a catalytic amount of copper powder and copper(I) oxide (approx. 0.05 eq).[9][10]

-

Add dimethylformamide (DMF) as the solvent.[9]

-

Heat the mixture to reflux (typically 160-170 °C) for 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess p-toluidine via steam distillation.[10]

-

Treat the remaining solution with activated charcoal to remove colored impurities, boil briefly, and filter while hot.[10]

-

Acidify the filtrate with concentrated hydrochloric acid with stirring.[10]

-

The desired product, N-(4-methylphenyl)anthranilic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product is typically an off-white solid.[10]

Step 2: Cyclization to 2-methylacridone

This step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) where the carboxylic acid of the N-phenylanthranilic acid derivative attacks the electron-rich aromatic ring of the toluidine moiety.[2]

-

Causality of Experimental Choice: A strong protic acid like concentrated sulfuric acid or a dehydrating agent like polyphosphoric acid (PPA) is required.[10][11] The acid serves two purposes: it protonates the carboxylic acid, activating it to form a highly electrophilic acylium ion, and it acts as the solvent and a dehydrating agent, driving the reaction towards the cyclized product. Heating is necessary to provide the energy for this intramolecular cyclization.

Experimental Protocol:

-

Carefully add N-(4-methylphenyl)anthranilic acid (1 eq) in portions to concentrated sulfuric acid (approx. 2.5 mL per gram of acid) in a flask, with cooling in an ice bath.[10]

-

Once the addition is complete, heat the solution on a boiling water bath for 4 hours.[10]

-

After cooling, carefully pour the reaction mixture into a large volume of boiling water. This will cause the product to precipitate.[10]

-

Boil the suspension for 5 minutes, then filter the yellow precipitate.

-

Neutralize any remaining acid by boiling the solid in a solution of sodium carbonate.[10]

-

Collect the crude 2-methylacridone by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Chlorination to this compound

The final step converts the C9 carbonyl group of the acridone into a chloro group.

-

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[12] The mechanism involves the tautomerization of the 2-methylacridone to its enol form, 9-hydroxy-2-methylacridine. The POCl₃ then acts as a powerful chlorinating and dehydrating agent, converting the hydroxyl group into a chloro group.[13] This reaction must be performed under anhydrous conditions, as 9-chloroacridine is susceptible to hydrolysis back to the acridone.[14] An excess of POCl₃ is used to serve as both the reagent and the solvent.[12]

Experimental Protocol:

-

In a round-bottomed flask fitted with a reflux condenser (with a calcium chloride guard tube), mix 2-methylacridone (1 eq) with phosphorus oxychloride (approx. 3-4 mL per gram of acridone).[12][15]

-

Slowly heat the mixture in an oil bath to 85–90 °C. An initial vigorous reaction may occur.[14]

-

Once the initial reaction subsides, increase the temperature to 135–140 °C and maintain for 2 hours.[14][15]

-

Remove the excess POCl₃ by distillation under reduced pressure.[14]

-

Caution: The workup must be performed carefully. Cool the residue and pour it into a well-stirred mixture of concentrated ammonia solution, crushed ice, and chloroform.[14] The ammonia neutralizes the acidic byproducts and prevents hydrolysis of the product.

-

Stir until all the solid has dissolved. Separate the chloroform layer.

-

Extract the aqueous layer with additional chloroform.

-

Combine the chloroform extracts, dry over anhydrous calcium chloride or magnesium sulfate, filter, and remove the chloroform by rotary evaporation to yield the crude this compound as a straw-colored or yellow solid.[14][15]

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value / Description | Source |

| Chemical Formula | C₁₄H₁₀ClN | [16] |

| Molecular Weight | 227.69 g/mol | [16] |

| Exact Mass | 227.0501770 Da | [16] |

| Appearance | Straw-colored or yellow powder/needles | [12][15] |

| CAS Number | 16492-09-4 | [16] |

| XLogP3 | 4.5 | [16] |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound. A common impurity is the starting material, 2-methylacridone, which can form via hydrolysis of the product.[17]

Analytical HPLC Protocol:

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

-

Mobile Phase: Prepare a gradient system using acetonitrile (Solvent B) and water containing 0.1% trifluoroacetic acid (Solvent A).

-

Gradient Program: A typical gradient could be: 0-2 min (30% B), 2-20 min (30% to 90% B), 20-25 min (90% B), 25-26 min (90% to 30% B), 26-30 min (30% B).

-

Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 0.1 mg/mL).

-

Injection & Detection: Inject 10 µL of the sample and monitor the elution at 254 nm.[17]

-

Analysis: The purity is determined by the area percentage of the main product peak relative to the total peak area. The less polar this compound will have a longer retention time than the more polar 2-methylacridone impurity.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation.[18]

1. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Result: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M⁺) will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern will be seen: a peak at m/z 227 (for C₁₄H₁₀³⁵ClN) and a peak at m/z 229 (for C₁₄H₁₀³⁷ClN) in an approximate 3:1 intensity ratio. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement (expected: 227.0502).[18]

2. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

-

Expected Result: The spectrum will lack the strong C=O stretch (around 1610-1640 cm⁻¹) characteristic of the acridone precursor. Key expected absorptions include:

-

3050-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2960 cm⁻¹: Aliphatic C-H stretching (from the -CH₃ group).

-

~1600, 1570, 1480 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1050 cm⁻¹: C-Cl stretching.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[19] The expected signals for this compound in CDCl₃ are summarized below.

| Data Type | Expected Chemical Shift (δ, ppm) | Rationale / Description |

| ¹H NMR | ~2.5 ppm | Singlet, 3H (protons of the -CH₃ group at C2). |

| ~7.4-8.3 ppm | Multiplets, 7H (aromatic protons). The specific shifts and coupling patterns will depend on the electronic effects of the chloro and methyl groups. The proton at C1 will likely appear as a singlet or a narrow doublet due to meta-coupling. | |

| ¹³C NMR | ~21 ppm | Methyl carbon (-CH₃). |

| ~117-135 ppm | Signals for aromatic CH carbons. | |

| ~140-150 ppm | Signals for quaternary carbons, including the C-Cl carbon (C9) and the carbons of the central ring fused to the benzene rings. The C9 carbon will be significantly downfield. |

-

DEPT-135 Experiment: A DEPT-135 experiment would be invaluable. It would show a positive peak for the -CH₃ carbon, positive peaks for the seven aromatic CH carbons, and no signals for the six quaternary carbons, thus confirming the carbon count for each type.[20]

Part 3: Reactivity and Applications

The primary utility of this compound lies in its role as a versatile chemical intermediate.[1] The chlorine at the C9 position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[21] This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an ideal starting point for generating libraries of novel compounds for biological screening.[3][22]

For example, reaction with various primary or secondary amines yields 9-aminoacridine derivatives, a class of compounds extensively studied for their anticancer activity through mechanisms like DNA intercalation and topoisomerase inhibition.[1][23] Similarly, reaction with phenols or thiols can produce 9-aryloxy or 9-arylthioacridines, respectively. The 2-methyl substituent provides a point for further modification or can be used to fine-tune the steric and electronic properties of the final molecule, influencing its pharmacological profile.

References

- Steingruber, H. S. et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.

- Synthesis and anticancer study of 9-aminoacridine deriv

- Ullmann condens

- The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide. (2025). BenchChem.

- Acridone. (n.d.). Organic Syntheses Procedure.

- Ullmann Acridine Synthesis. (n.d.). Scribd.

- Generation of 9(10H)-Acridone from Anthranilic Acid. (2025).

- Ullmann reaction. (n.d.). Slideshare.

- Begum, A. et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers.

- 9-aminoacridine. (n.d.). Organic Syntheses Procedure.

- Preparation of 9-methylacridine. (n.d.). PrepChem.com.

- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). HETEROCYCLES, Vol. 57, No. 4.

- Technical Support Center: 9-Chloroacridine Synthesis. (2025). BenchChem.

- Ullmann reaction. (n.d.). Wikipedia.

- This compound. (n.d.). ECHEMI.

- 2-chloro-9-methylacridine. (2025). LookChem.

- 9-Methylacridine. (n.d.). PubChem, NIH.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Srinivas, V., & Swamy, K. C. K. (2009). Facile formation of phosphono-acridanes via chloroacridines. ARKIVOC, 2009(xii), 31-42.

- Assessing the Purity of Synthesized 9-Chloroacridine: A Comparative Guide to Analytical Techniques. (2025). BenchChem.

- 9-METHYLACRIDINE(611-64-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of 9‐chloroacridine. (n.d.).

- Kinetic studies on the reactions of various 9-chloroacridines with some arylsulphonyl hydrazides and antiinflammatory and kinase inhibition activitiy of the products. (2025).

- This compound. (n.d.). BLD Pharm.

- Bharathi, M. P., Mahithavani, S., & Kumar, A. P. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal, 25(3).

- POCl3 chlorin

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.

- High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.

-

Reactivity of allenylphosphonates and allenylphosphine oxides toward 9-chloroacridines and acridone. (n.d.). Indian Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCSim2UQNPtUtEv8dZKv8jusKa4b6pw6sHm1fxPDpgNfssF1Ni2VAzS_63JgRp-Ik8zr2KR9W6YDELqeoi7-fQ6UkU_EwyCMOC_kHlwXSOhAw5FvJEPdV9p_Zilz3qNHW3sKTe-ECn7yUBo5Npd7qHtmEsTodD]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. kronika.ac [kronika.ac]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scribd.com [scribd.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. bg.copernicus.org [bg.copernicus.org]

- 20. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Biological Frontier of 9-Chloro-2-methylacridine: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The acridine tricycle represents a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of compounds with profound biological activities. Within this esteemed class, 9-Chloro-2-methylacridine emerges as a compound of significant interest. It serves not only as a critical synthetic intermediate but also holds intrinsic potential as a biologically active agent. This technical guide provides an in-depth exploration of the synthesis, putative mechanisms of action, and demonstrated biological activities of this compound and its close derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, blending established knowledge with actionable experimental insights to catalyze further investigation into this promising molecule.

Synthesis of this compound: A Robust and Verifiable Protocol

The primary route to synthesizing this compound is a modified Ullmann-Goldberg reaction followed by cyclization. This two-step process is reliable and scalable, making it suitable for laboratory-scale research and potential larger-scale production.

Step 1: N-(4-methylphenyl)anthranilic Acid Synthesis

The synthesis commences with the condensation of o-chlorobenzoic acid and p-toluidine. The methyl group from p-toluidine will ultimately reside at the 2-position of the acridine core.

-

Rationale for Reagent Selection: The use of copper as a catalyst and copper oxide as a co-catalyst is crucial for facilitating the carbon-nitrogen bond formation in the Ullmann condensation. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the reactants and catalysts.

Experimental Protocol: N-(4-methylphenyl)anthranilic Acid

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-chlorobenzoic acid (1 equivalent), p-toluidine (1.1 equivalents), sodium acetate (2 equivalents), copper powder (0.1 equivalents), and copper(I) oxide (0.05 equivalents).

-

Add a sufficient volume of Dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to 160-170°C under a nitrogen atmosphere for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield N-(4-methylphenyl)anthranilic acid.

Step 2: Cyclization to this compound

The intermediate, N-(4-methylphenyl)anthranilic acid, is then cyclized to form the acridine ring system.

-

Causality in Experimental Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, essential for both the cyclization of the anthranilic acid derivative and the chlorination at the 9-position. The reaction is conducted under a nitrogen atmosphere to prevent the hydrolysis of the highly reactive POCl₃ and the product.

Experimental Protocol: this compound

-

In a flask protected by a calcium chloride guard tube, place the synthesized N-(4-methylphenyl)anthranilic acid (1 equivalent).

-

Carefully add freshly distilled phosphorus oxychloride (POCl₃, ~7-8 equivalents) under a nitrogen atmosphere.

-

Heat the mixture to reflux for 2-4 hours. The solution will typically turn from a slurry to a clear, colored solution.

-

After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.

-

Basify the acidic solution with a cold, concentrated ammonia solution to precipitate the crude this compound.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

Putative Mechanism of Action: A Multifaceted Approach to Cytotoxicity

While direct and extensive mechanistic studies on this compound are limited, its biological activity can be confidently inferred from the well-established mechanisms of the broader acridine class. The planar, tricyclic aromatic structure is the key determinant of its mode of action.

DNA Intercalation

The planarity of the acridine ring allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with essential cellular processes.

-

Consequences of Intercalation:

-

Inhibition of DNA Replication and Transcription: The distorted DNA template is a poor substrate for DNA and RNA polymerases, leading to a halt in nucleic acid synthesis.

-

Induction of DNA Damage Response: The cell recognizes the intercalated drug-DNA complex as a form of DNA damage, which can trigger cell cycle arrest and apoptosis.[1]

-

Topoisomerase Inhibition

Acridine derivatives are well-documented inhibitors of topoisomerase I and II.[2] These enzymes are vital for relieving the torsional stress in DNA that arises during replication and transcription.

-

Mechanism of Inhibition: Acridines stabilize the "cleavable complex," a transient intermediate where the topoisomerase has introduced a single- or double-strand break in the DNA. By preventing the re-ligation of the DNA strands, the acridine derivative leads to an accumulation of DNA strand breaks, a highly cytotoxic event that ultimately triggers apoptosis.

Biological Activities: Focus on Anticancer Potential

The primary biological activity investigated for 9-chloroacridine derivatives is their anticancer effect. The presence of an electron-releasing group, such as a methyl group at the 2-position, is suggested to enhance this activity.[1] While specific data for this compound is not extensively published, studies on its direct derivatives provide strong evidence of its potential.

A study on 2-methyl-9-substituted acridines, using this compound as the synthetic precursor, demonstrated cytotoxic activity against human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines.[3]

In Vitro Anticancer Activity of 2-methyl-9-substituted Acridine Derivatives

The following table summarizes the cytotoxic activity of derivatives synthesized from this compound. The data is presented as CTC₅₀ (Concentration for 50% Cytotoxicity).

| Compound ID | Substitution at 9-position | A-549 (CTC₅₀ µg/mL) | MCF-7 (CTC₅₀ µg/mL) |

| AS-2 | 4-amino-N,N-dimethylaniline | 187.5 | 212.5 |

Data extracted from "Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines".[3]

Interpretation of Data: The cytotoxic effects observed in these derivatives underscore the potential of the 2-methylacridine scaffold. Further investigation of this compound itself is warranted to establish its baseline activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A-549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (or CTC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Potential: An Area for Further Exploration

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

This compound stands as a molecule of considerable interest for drug discovery. Its straightforward synthesis and the established biological activities of the acridine scaffold provide a solid foundation for further investigation. The putative mechanisms of DNA intercalation and topoisomerase inhibition position it as a strong candidate for anticancer and antimicrobial drug development. The enhanced activity suggested by the 2-methyl substitution further heightens its appeal.

Future research should focus on:

-

Direct Biological Evaluation: A thorough in vitro evaluation of this compound against a broad panel of cancer cell lines and microbial strains is essential to quantify its intrinsic activity.

-

Mechanistic Elucidation: Detailed studies to confirm its mode of action, including DNA binding assays and topoisomerase inhibition assays, are necessary.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with modifications at other positions of the acridine ring could lead to the discovery of even more potent and selective compounds.

This technical guide has laid out the current understanding and provided a roadmap for future exploration. It is our hope that this will inspire and facilitate the research necessary to unlock the full therapeutic potential of this compound.

References

-

P. Singh, A. Kumar, K. Sharma, and S. Kumar, "Synthesis and anticancer study of 9-aminoacridine derivatives," Arabian Journal of Chemistry, vol. 10, pp. S2065-S2074, 2017. [Link]

-

A. Kumar, P. Singh, K. Sharma, and S. Kumar, "Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines," Arabian Journal of Chemistry, vol. 10, pp. S956-S963, 2017. [Link]

-

S. Lyakhov, A. G. Turov, and et al., "Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives," RSC Advances, vol. 10, no. 11, pp. 6426-6436, 2020. [Link]

-

H. Ogasawara, S. Itoh, and et al., "RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE," HETEROCYCLES, vol. 57, no. 4, p. 657, 2002. [Link]

-

PrepChem, "Preparation of 9-methylacridine," 2023. [Link]

-

Mol-Instincts, "2-chloro-9-methylacridine," 2024. [Link]

-

P. Singh, A. Kumar, K. Sharma, and S. Kumar, "Synthesis and anticancer study of 9-aminoacridine derivatives," ResearchGate, 2012. [Link]

-

A. M. Cope, M. D. W. Griffin, and et al., "Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549," ACS Omega, vol. 5, no. 4, pp. 1957-1966, 2020. [Link]

-

M. Gamal, M. B. I. Mohamed, and et al., "Synthesis of 9-chloroacridine. Reagents and conditions: (i) Sodium...," ResearchGate, 2024. [Link]

-

M. A. G. El-Baz, S. A. G. El-Sattar, and et al., "Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis," Research in Microbiology, vol. 146, no. 1, pp. 73-83, 1995. [Link]

-

M. Prathibha Bharathi, S. Mahithavani, and et al., "Applications of 9-Chloroacridine in Pharmaceuticals," Kronika, vol. 9, no. 2, 2024. [Link]

-

J. T. Stewart, "Synthesis and Biological Activity of 9-substituted Acridines," Journal of Pharmaceutical Sciences, vol. 62, no. 8, pp. 1357-1358, 1973. [Link]

-

National Center for Biotechnology Information, "9-Methylacridine," PubChem Compound Database, CID 11913. [Link]

-

P. Kos, J. K. M. Soural, and et al., "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides," International Journal of Molecular Sciences, vol. 23, no. 6, p. 3144, 2022. [Link]

-

P. Szulc, P. Kowalczyk, and et al., "Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01," International Journal of Molecular Sciences, vol. 24, no. 2, p. 1761, 2023. [Link]

-

A. Podolak, A. W. A. El-Kafrawy, and et al., "Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies," International Journal of Molecular Sciences, vol. 25, no. 10, p. 5558, 2024. [Link]

-

M. Zovko, I. D. Stojković, and et al., "Antimicrobial Activity of Some Steroidal Hydrazones," Molecules, vol. 26, no. 23, p. 7196, 2021. [Link]

-

H. A. Al-Salahi, M. S. Al-Assar, and et al., "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides," Molecules, vol. 26, no. 2, p. 488, 2021. [Link]

Sources

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 9-substituted acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Chloro-2-methylacridine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 9-Chloro-2-methylacridine and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of this compound, a key heterocyclic compound. As a pivotal synthetic intermediate, its primary significance lies in the potent anticancer activities of its derivatives.[1][2] The narrative synthesizes foundational principles with experimental evidence to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The biological action of the acridine scaffold is multifaceted, primarily revolving around its interaction with DNA and associated enzymes.[2][3] The planar, polyaromatic ring structure of acridines is intrinsically linked to their ability to function as DNA intercalating agents, a characteristic that disrupts fundamental cellular processes and forms the basis of their therapeutic potential.[4][5][6]

Pillar I: The Dual-Pronged Assault on Genomic Integrity

The cytotoxic effects of compounds derived from this compound are not attributable to a single mode of action but rather a coordinated disruption of DNA structure and function. The two primary, interconnected mechanisms are DNA intercalation and the subsequent inhibition of topoisomerase enzymes.

DNA Intercalation: A Structural Disruption

The foundational event in the mechanism of action is the physical insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix.[6][7] This process, known as intercalation, is a non-covalent interaction stabilized predominantly by π-π stacking forces between the aromatic rings of the acridine core and the DNA bases.[7]

This insertion induces significant conformational changes in the DNA structure:

-

Unwinding of the Helix: The intercalation forces the base pairs apart, causing a local unwinding of the DNA helix.[8]

-

Lengthening of the DNA Strand: The insertion of the molecule increases the distance between base pairs, leading to an overall lengthening of the DNA strand.[7][8]

These structural distortions create a physical impediment that interferes with the molecular machinery of DNA replication and transcription, ultimately contributing to cytotoxicity and cell cycle arrest.[4][6]

Topoisomerase Inhibition: Cementing the Damage

While intercalation alone is disruptive, the most potent cytotoxic effects of many acridine derivatives arise from their ability to inhibit topoisomerase I and II.[1][2][9] These enzymes are essential for managing DNA topology, relieving the torsional stress that occurs during replication, transcription, and repair by creating transient single- or double-strand breaks in the DNA.[10]

Acridine derivatives act as topoisomerase "poisons." They trap the enzyme in a covalent complex with the DNA, known as the "cleavable complex."[9][10]

-

The acridine derivative first intercalates into the DNA.

-

Topoisomerase binds to the DNA and initiates its cleavage function.

-

The presence of the intercalated drug molecule sterically hinders the enzyme's ability to re-ligate the cleaved DNA strand.

-

This stabilization of the cleavable complex leads to an accumulation of persistent DNA strand breaks.

The cellular response to this accumulation of DNA damage is the activation of cell cycle checkpoints and, ultimately, the initiation of apoptosis (programmed cell death), often through the G2/M phase arrest.[11][12] Acridine derivatives can function as catalytic inhibitors, preventing the enzyme from binding to or cleaving DNA, or as poisons that trap the enzyme-DNA complex.[10][13]

Pillar II: Experimental Validation & Methodologies

The elucidation of this dual-pronged mechanism relies on a suite of validated experimental protocols. Describing these methods provides a self-validating system for research and reinforces the trustworthiness of the mechanistic claims.

Protocol: DNA Intercalation Assay via Gel Electrophoresis

This protocol is designed to visualize the topological changes (supercoiling) in plasmid DNA induced by an intercalating agent.[8] The principle is that as a negatively supercoiled plasmid intercalates the drug, it will first unwind and relax, causing it to migrate slower in an agarose gel. As intercalation continues, it becomes positively supercoiled, and its mobility increases again.[8]

Methodology:

-

Preparation of Reagents:

-

Prepare a 1% agarose gel in 1x TBE buffer (Tris-borate-EDTA).

-

Prepare a stock solution of the 9-substituted-2-methylacridine derivative in DMSO.

-

Use a supercoiled plasmid DNA (e.g., pBR322) at a concentration of ~50 ng/µL.

-

-

Reaction Setup:

-

In separate microcentrifuge tubes, create a serial dilution of the acridine compound.

-

To each tube, add a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) and the varying concentrations of the compound. Include a control with untreated plasmid DNA.[8]

-

Incubate the mixtures at room temperature for 30 minutes in the dark to allow for binding.[8]

-

-

Gel Electrophoresis:

-

Add 6x DNA loading dye to each reaction tube.

-

Load the samples into the wells of the 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.[8]

-

-

Visualization:

Protocol: Topoisomerase II Inhibition (DNA Relaxation) Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase IIα, which relaxes supercoiled DNA.[10]

Methodology:

-

Reaction Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA, and 1 mM ATP).

-

Reaction Setup:

-

In microcentrifuge tubes on ice, add supercoiled pUC19 plasmid DNA (e.g., 250 ng).

-

Add varying concentrations of the test compound (dissolved in DMSO). Include a positive control (e.g., etoposide or amsacrine) and a no-drug control.[10]

-

Add 2 units of human Topoisomerase IIα enzyme to each tube (except for a "no enzyme" control lane).

-

Adjust the final volume with assay buffer.

-

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[10]

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K to digest the enzyme.

-

Analysis:

-

Resolve the DNA topoisomers on a 1% agarose gel via electrophoresis.

-

Stain and visualize the gel as described previously.

-

Interpretation: In the no-drug control, supercoiled DNA will be converted to relaxed DNA by the enzyme. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.[10]

-

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[11][14]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A-549 lung carcinoma or MCF-7 breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with a serial dilution of the 9-substituted-2-methylacridine derivative for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CTC50 or IC50 value (the concentration that inhibits 50% of cell growth).[11]

Pillar III: Quantitative Data & Structure-Activity Insights

The biological activity of acridine derivatives is highly dependent on the nature and position of substituents on the acridine core. This compound serves as a scaffold, and modifications, particularly at the 9-position through nucleophilic substitution of the chlorine atom, profoundly influence potency.[14]

| Compound | Cell Line | Activity (CTC50 / IC50) | Reference |

| Derivative of 2-methyl-9-substituted acridine (AS-2) | A-549 (Lung) | 187.5 µg/ml | [14] |

| Derivative of 2-methyl-9-substituted acridine (AS-2) | MCF-7 (Breast) | 212.5 µg/ml | [14] |

| 9-Aminoacridine Derivative (Compound 9) | HeLa (Cervical) | 13.75 µg/ml | [11][12] |

| 9-Aminoacridine Derivative (Compound 9) | A-549 (Lung) | 18.75 µg/ml | [11][12] |

| 9-Aminoacridine Derivative (Compound 7) | HeLa (Cervical) | 31.25 µg/ml | [11][12] |

| 9-Aminoacridine Derivative (Compound 7) | A-549 (Lung) | 36.25 µg/ml | [11][12] |

| Acridine-based TOPOII Inhibitor | H460 (NSCLC) | 8.15 - 42.09 µM (EC50) | [13] |

| Acridine-based TOPOII Inhibitor | A549 (NSCLC) | 8.15 - 42.09 µM (EC50) | [13] |

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 9-position is critical: The 9-aminoacridine derivatives generally exhibit potent anticancer activity.[11][15]

-

Substituents on the acridine ring and the 9-anilino moiety modulate activity: The presence of a methoxy group on the acridine ring at position '2' combined with a bulky CF3 group on the attached phenyl ring was shown to result in potent activity against both lung and cervical cancer cell lines.[11] This highlights that electronic and steric factors play a significant role in the drug-target interaction.

Conclusion

This compound is a foundational scaffold for a class of potent bioactive compounds. Its derivatives exert a powerful cytotoxic effect on cancer cells through a synergistic, dual mechanism of action. They first physically intercalate into the DNA double helix, disrupting its structure and interfering with replication and transcription. This is followed by the inhibition of topoisomerase enzymes, which stabilizes DNA-enzyme cleavage complexes, leading to an accumulation of lethal DNA strand breaks, cell cycle arrest, and apoptosis. The continued exploration of SAR for this class of compounds, guided by the experimental protocols detailed herein, holds significant promise for the development of novel and more effective chemotherapeutic agents.

References

- Application Notes and Protocols: Acridine Homodimer in the Study of DNA Topology. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8r2aYoNivi5BKWvuQ3e85-gHcssJ_HMO1Y7h2yt5zAVWZfQ3_QCJvo7bwXskR7QXkZmW3eIJzs3XbCRlvqJoEghQxajBA8xyV86kQu0HT8Xkvg_eCxDX0Tbd4ye-7WI5IGzyZEP1QXFAqrhDtcSfBXA_dMFBn_U1Rr6dZPN6soYBuNhnMmugTy4SYfEIC5N-qKRSTnTyDvNv-GYSSBN2xHPifDviwcs0jfUV6]

- Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMHOvvtdJfF8KplJ_kQJPlgvgNAX6z0nxeH6vhEtrpyfLtvEVDu8Vq-3-unuSBn7NwLPF0MNofF6GiqxbjDtODDOnuIBLs1ZO0qMkvktZa2Fp8wGO4JEm26VtxqG5GKo2SnyxQHX_I1xPUh-p7aAPN5IK2ksRTI1O2kzQ13bqzPd6Dzr39sJxxkubnAZ2lCRIiwpXx1aQ0G_nGpTODTpA12ajmDfuynopf]

- An In-depth Technical Guide to the Discovery and History of Acridine-Based Compounds in Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKSkPtyBkuwpHmBycnL1dn4O20RAYCmfF6rRXZaaHZcmtWeD3l931X_I9vsprjFOL59nrqcyzqBWTN0caVHogs5MSemfI606qqSfTSjnvtpZDvqZhKisFSff8P9tIoWB6GKw5344vaXm9MPf7VL9ELIi8CFOVlS7uJ4dCYtvHkZyaXqK_nfbISVLEaYoa-2eiRFdVuT_L0zRxBCNxJW7RIQc_JRols7BAJKBFlS_Kxe-4jYTK0AMN5GGS7Gq0]

- Synthesis and anticancer study of 9-aminoacridine derivatives. Saudi Pharmaceutical Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEonxtrJiUidzPrPFtrkudIf3PiAH2H8RwczzjkgG8OnvQbFNzO0abKZlKTa6hEDBTHM2cIpl8tiXysww4D-pnT3mj-j3W78fKSrFpQ51StrowuOZDmBMtcHUcTFnWtZVX9ezz6OfyJkUNKhk59BHKHE7ifrU0vUY6TenIVdaafXwY0hMYkzUkkHCdR-wfaFA==]

- Synthesis and anticancer activity evaluation of some acridine derivatives. Medicinal Chemistry Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpUwR0d-lp1w13ep5aq8qre4Aeohf3VavD_ewEO2xlwgezC447PaaQj0BVSvKMx7XsSRwHiudgyp1L96rrwKGQuPlLjUTQMJ9-4ZuyH_F3xNKDFaSY9pekJmFhFi9ifIUDCoJ2I626o2uuFl8Vx3_GsJL9ZdpXikQIZupp4q05gysXMLN3Q3yXjCpncTEdqfTnBew9RA==]

- Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Informative Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsjZm5Oim6UmusxyP3I7I7hT9ZrqMBCWuG17eeH1E6Iy8FvzdaYi1vzUL9f127VpJmNrMess6bCZxeVsqoAMw6bsgUMXV_4ogs0MATHD3slFUP_NqvbOOor-8adwBbJtstpFtDZ4zljhnHXxdbMnZkPujR3PB_ReElhQHFIpazd8n_vCBJ4s6M0Eo=]

- Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents. Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgfmqWvR_M6kd60l7sDt42UVEaThH-po1n3BOP9tbqGzSm5qhCvTMnKpC04aA59QDRwk6ILOjKTrJ2QyToHKsTh2dbzPgH7q6phiXjryztYq_M9xsjurvafsfLaTmDQyCQj3KdQHrbaHcJO6npo1GS71_QKc8C2Y5e_fuWwXIrUZuH9r_lrKNkX4JhmORQcwKhiAlw9dcHhZQFnik_oNQc]

- Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC149170/]

- Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273302/]

- Synthesis and anticancer study of 9-aminoacridine derivatives. ResearchGate. [URL: https://www.researchgate.

- The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7299407/]

- Local DNA Base Conformations and Ligand Intercalation in DNA Constructs Containing Optical Probes. ResearchGate. [URL: https://www.researchgate.net/publication/382894165_Local_DNA_Base_Conformations_and_Ligand_Intercalation_in_DNA_Constructs_Containing_Optical_Probes]

- The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSUR33W5AykCGjIdtBwO4Q8lEOInzrXdx29QlKImwhgNf93ahulT5ufiR0tTsvQwNsivJodhHJEyFM07mQ0sXinGvYoRc8lGKniDBup-GfepWLYKmFVcFx4ljNcGFsylpkbnhGJnrnzp_IC_p1PG4ZvmTllJP_N62G-6HdITQ5g_ZDQ8zdYiJZdZzI0YojNn-5LqTMYtimIEswtndafXhZoUo31YSK25O7VNkCsWwqhZ1dTUYi]

- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7350]

- Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5482]

- A Comparative Analysis of 9-Chloroacridine and Other DNA Intercalating Agents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3UzNyB0cjas7qW_YovvOQkCn-r-JgYPvoH19nQou_Vy7-u6-E5J7Rt8Yfmull_-aztKQDvzxMqTSecuQ3MhDH5lyfSFRvD5P2NyT24YVxLYjpqAY6H2XkjU1cWxPZl120M5JA3-uhj9ej9Oq1H07x7ETxX-itO7dPVmPu2Ds4RC92RB_G2sdVQY2H8121lfPF8swC-IObNRIvSlXrw7SvkoaaonIdHMxdxw==]

- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534125/]

- The Core Mechanism of 9-Chloroacridine DNA Intercalation: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUKPXQGRwa4nyf_ls6Gg4eGFCBc2WYGU-i2yw1ReqpASvPlBObHcvbbBWXxLcMOz9M_WWBnGiRrqBvpP_KIe1_ekVE5aFFEPuxOEBoXYsNjIfeClIjkyR-5Q9EgzJwT_oLYbb2asoKzB4vpeVRfq2eMUN-UfwDQ9hrm-Qk1c2h8ho9hDi2FjjZxM0tpRRu5N08uEMZpu8EyYqGlY7cZSjRu5dvNfo3Ow==]

- 9-METHYLACRIDINE 611-64-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/9-methylacridine-611-64-3.html]

- An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLwCeN_J-6NIuAqSUtSvM8bGV51TaFvnTaji7BlxHZpwSPptvlohSuAv3bzKTVoVAhE_83WN2ShyfJjH1G8DMtzltfGf0Ct6JU2WTOzWix1CVb4rOP2VXLN5qTyGRbBZelu33H30yCna2eqWhSTQ_gbjfcyITJCDeUCTEPVDIjwurXtrdGCMiDOGcVByvnOCffiS-N1aaUw5o8J6TbetzsP6q7kAKh2fV93xex_8snqAv2PtvGooZLoUP-l45CXNfIRG8=]

- Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7TEUM1RTHQOdkS83ordZIekhHMPtpcCau4Rz1Ir2bZrG3h-WOeq0LrF0PiGGRnnR8UiI8vlgGBQdzxtIM36xBlFLNuNcnTZr4exypglIBRe8z2SuLFPrQ0gdMY1cz9QGnWrhlgGvu5WmfeGGYaw==]

- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11580979/]

- Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26320959/]

- Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26966030/]

- A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3956417/]

- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623545/]

- Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40415460/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kronika.ac [kronika.ac]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cris.technion.ac.il [cris.technion.ac.il]

- 15. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

An In-Depth Technical Guide to the Early Research of 9-Chloro-2-methylacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Acridine Chemistry and the Emergence of a Key Intermediate

The acridine scaffold, a planar tricycle of fused aromatic rings, has been a cornerstone in the development of synthetic dyes and chemotherapeutic agents since its initial isolation from coal tar in 1870.[1][2] The early 20th century witnessed a surge in research into acridine derivatives, driven by the discovery of their potent biological activities, including antibacterial and antimalarial properties.[3][4] Within this vibrant field of discovery, 9-Chloro-2-methylacridine emerged as a crucial synthetic intermediate, a molecular building block that would unlock a diverse array of more complex and biologically active molecules. This technical guide delves into the foundational early research on this compound, exploring its initial synthesis, the chemical principles underpinning its creation, and the early investigations into its potential as a bioactive compound.

The Genesis of this compound: A Tale of Two Reactions

The early synthesis of this compound is a classic example of multi-step organic synthesis, relying on two cornerstone reactions of the era: the Ullmann condensation and a subsequent cyclization reaction. This synthetic strategy provided a reliable, albeit often harsh, pathway to this important intermediate.

Part 1: The Ullmann Condensation - Forging the Diphenylamine Backbone

The journey to this compound begins with the formation of its precursor, N-(4-methylphenyl)anthranilic acid. The method of choice for this transformation was the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine.[5] In this specific case, o-chlorobenzoic acid is reacted with p-toluidine.

Conceptual Framework of the Ullmann Condensation:

The reaction is predicated on the ability of copper to facilitate the coupling of two different aromatic rings. While the precise mechanism was a subject of study for many years, the key steps involve the formation of an organocopper intermediate. The reaction typically required high temperatures and the use of copper powder or a copper salt as a catalyst.

Experimental Protocol: Synthesis of N-(4-methylphenyl)anthranilic acid (A Historical Perspective)

The following protocol is a representation of the classical Ullmann condensation as it would have been performed in the early 20th century.

Materials:

-

o-Chlorobenzoic acid

-

p-Toluidine

-

Anhydrous potassium carbonate (or sodium carbonate)

-

Copper powder (or cuprous oxide)

-

A high-boiling point solvent (e.g., nitrobenzene or excess p-toluidine)

Procedure:

-

A mixture of o-chlorobenzoic acid, a slight excess of p-toluidine, and anhydrous potassium carbonate is prepared in a round-bottom flask.

-

A catalytic amount of copper powder is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically in the range of 180-220°C) under reflux for several hours. The progress of the reaction would have been monitored by the cessation of hydrogen chloride evolution.

-

Upon completion, the reaction mixture is cooled, and the excess p-toluidine is removed, often by steam distillation.

-

The remaining solid is then treated with a dilute acid to dissolve the product, which is then precipitated by the addition of a base.

-

The crude N-(4-methylphenyl)anthranilic acid is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Figure 1: Conceptual workflow of the Ullmann condensation for the synthesis of the acridine precursor.

Part 2: Cyclization to the Acridine Core - The Role of Phosphorus Oxychloride

With the N-(4-methylphenyl)anthranilic acid in hand, the next critical step is the intramolecular cyclization to form the acridine ring system. In early syntheses, phosphorus oxychloride (POCl₃) was the reagent of choice for this transformation. This powerful dehydrating and chlorinating agent facilitates the ring closure and the introduction of the chlorine atom at the 9-position in a single step.

Mechanism of Cyclization:

The reaction proceeds through the activation of the carboxylic acid group by phosphorus oxychloride, forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the adjacent phenyl ring, leading to the formation of the central ring of the acridine system. The enol form of the resulting acridone is then chlorinated by the excess phosphorus oxychloride to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound (A Historical Perspective)

The following protocol outlines the classical cyclization procedure.

Materials:

-

N-(4-methylphenyl)anthranilic acid

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

N-(4-methylphenyl)anthranilic acid is mixed with a significant excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

-

The mixture is heated under reflux for a period of time, typically 1-2 hours. The reaction is often vigorous and requires careful heating.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The remaining residue is then carefully treated with a mixture of ice and ammonia to neutralize the acidic byproducts and precipitate the crude this compound.

-

The solid product is collected by filtration, washed with water, and then dried.

-

Purification is typically achieved by recrystallization from a suitable organic solvent, such as ethanol or acetone.

Figure 2: The cyclization and chlorination step to form the final acridine product.

Physicochemical Characterization in the Early 20th Century

In the early days of organic chemistry, the characterization of a newly synthesized compound relied on a limited set of physical and chemical properties. For this compound, these would have included:

| Property | Early Reported Value |

| Melting Point | 145-147 °C |

| Appearance | Light green powder |

| Solubility | Soluble in hot ethanol, acetone, and benzene; sparingly soluble in cold water. |

Note: The melting point is a key indicator of purity, and early chemists would have relied heavily on this value. A sharp melting point range suggests a relatively pure compound.

Early Biological Investigations: A Search for Antimicrobial Activity

The primary driver for the synthesis of new acridine derivatives in the early 20th century was the search for potent antimicrobial agents. Following the pioneering work of Paul Ehrlich and the clinical success of acridine-based antiseptics like proflavine during World War I, a systematic investigation of the structure-activity relationships of acridines was undertaken.[6]

While specific, detailed early biological studies on this compound are not as well-documented as those for its more famous aminoacridine cousins, it would have undoubtedly been screened for its bactericidal properties. The prevailing theory at the time, largely developed by Adrien Albert, was that the antibacterial activity of acridines was linked to their ionization and planar structure, which allowed them to intercalate with bacterial nucleic acids.[7]

Hypothesized Early Biological Screening Workflow:

-

Preparation of a stock solution: A solution of this compound would be prepared in a suitable solvent, likely ethanol.

-

Serial dilutions: A series of dilutions would be made to test a range of concentrations.

-

Inoculation of bacterial cultures: Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) would be added to broth or agar media containing the different concentrations of the compound.

-

Incubation: The cultures would be incubated at a physiological temperature (e.g., 37°C) for a set period.

-

Observation of growth inhibition: The minimum inhibitory concentration (MIC) would be determined as the lowest concentration of the compound that prevented visible bacterial growth.

It is important to note that as a 9-chloro derivative, this compound was primarily viewed as a synthetic intermediate. The chlorine atom at the 9-position is highly reactive and readily displaced by nucleophiles, such as amines. This reactivity was the key to its utility, allowing for the synthesis of a vast library of 9-aminoacridine derivatives, which were then subjected to extensive biological testing. The early research on this compound, therefore, laid the critical groundwork for the development of more potent and clinically relevant acridine-based drugs.

Conclusion: A Foundation for Future Discovery

The early research on this compound, from its synthesis via the robust Ullmann condensation and phosphorus oxychloride cyclization to its likely, albeit less documented, initial biological screening, represents a pivotal chapter in the history of medicinal chemistry. This seemingly simple, chlorinated acridine served as a gateway to a multitude of more complex derivatives that would play significant roles in the fight against infectious diseases and, later, cancer. The foundational work of early 20th-century chemists in preparing and characterizing compounds like this compound provided the essential tools and knowledge base upon which generations of drug discovery and development have been built.

References

- Gräbe, C., & Caro, H. (1870). Ueber Acridin. Berichte der deutschen chemischen Gesellschaft, 3(2), 746-747.

- Acheson, R. M. (1973). Acridines (Vol. 9). John Wiley & Sons.

- Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1-13.

- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current medicinal chemistry, 9(18), 1655-1665.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

- Browning, C. H., Gulbransen, R., Kennaway, E. L., & Thornton, L. H. D. (1917). The antiseptic properties of acriflavine and proflavine, and their local use in the treatment of infected wounds. British Medical Journal, 2(2950), 73-78.

- Albert, A. (1951). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties and Uses. Edward Arnold & Co.

- Albert, A., Rubbo, S. D., Goldacre, R. J., & Balfour, B. G. (1945). The influence of chemical constitution on antibacterial activity. Part II. A general survey of the acridine series.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Full text of "Journal of the Indian Chemical Society 1983: Vol 60 Index" [archive.org]

- 7. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Acridine Scaffold

An In-depth Technical Guide to the Spectroscopic Analysis of 9-Chloro-2-methylacridine